molecular formula C35H56N6O5 B145586 Cemadotin CAS No. 159776-69-9

Cemadotin

Número de catálogo: B145586
Número CAS: 159776-69-9
Peso molecular: 640.9 g/mol
Clave InChI: XSAKVDNHFRWJKS-IIZANFQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cemadotin (LU103793) is a synthetic water-soluble analog of Dolastatin 15, a cytotoxic peptide originally isolated from the marine sea hare Dolabella auricularia . It exerts antineoplastic activity by binding to tubulin, inhibiting microtubule polymerization, and disrupting mitotic spindle dynamics, leading to cell cycle arrest at the G2/M phase . Preclinical studies demonstrated potent antiproliferative effects across multiple tumor models , but clinical trials revealed mixed outcomes, with dose-limiting toxicities such as neutropenia and cardiovascular adverse events . This compound’s pharmacokinetic profile suggests that its cardiotoxicity correlates with peak plasma levels, while myelosuppression depends on prolonged exposure above a threshold concentration .

Métodos De Preparación

Solid-Phase Peptide Synthesis of the Cemadotin Core Structure

The foundational preparation of this compound relies on SPPS, a method enabling precise sequential assembly of peptide chains. The synthesis begins with the immobilization of the C-terminal amino acid on a resin, followed by iterative deprotection and coupling steps.

Resin Activation and Amino Acid Coupling

In a representative protocol, Fmoc-protected amino acids are anchored to a Wang resin using hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as activators . For sterically hindered residues like N-methylvaline, prolonged coupling with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIEA) is necessary to achieve >95% yield . Critical parameters include:

ParameterConditionYield (%)
Coupling agentHATU (1.0 equiv)83–96
BaseDIEA (4.0 equiv)
SolventDimethylformamide (DMF)
Reaction time2–4 hours

Cyclization and Side-Chain Modifications

Following linear assembly, the peptide undergoes cyclization to form the macrocyclic structure characteristic of this compound. A solution-phase cyclization using HATU (1.5 equiv) in dichloromethane (DCM) at 0°C for 12 hours achieves 67% yield . Post-cyclization, thiol-containing side chains are introduced via Mitsunobu reactions, employing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to attach ethanethioate groups .

Chemical Derivatization Strategies for Functionalization

This compound’s utility in antibody-drug conjugates (ADCs) necessitates site-specific modifications. Two primary strategies emerge: disulfide linkages and thiazolidine formations.

Disulfide Linkage via Sulfhydryl Groups

A sulfhydryl-functionalized this compound derivative (CemCH₂-SH) is synthesized by treating the thioacetyl-protected precursor (CemCH₂-SAc) with methanolic HCl (1M) and subsequent reduction using dithiothreitol (DTT) . This yields a free thiol for conjugation to antibody fragments:

CemCH2-SAc1M HCl/MeOHCemCH2-SH(74% yield)[1]\text{CemCH}2\text{-SAc} \xrightarrow{\text{1M HCl/MeOH}} \text{CemCH}2\text{-SH} \quad (74\% \text{ yield})

Thiazolidine Linkage via Aldehyde Groups

Alternative conjugations employ aldehyde-containing derivatives. Reaction of this compound’s primary amine with levulinic acid introduces a ketone group, which undergoes condensation with cysteine residues on antibodies to form stable thiazolidine linkages . This method achieves >90% conjugation efficiency under physiological pH .

Hybrid Synthetic Approaches and Structural Analogues

Recent efforts explore hybrid structures combining this compound’s pharmacophore with motifs from other microtubule inhibitors. A 2020 study synthesized 2-amino-thiazole-4-carboxamides by integrating N-methylvaline (from this compound) and thiazole groups (from pretubulysin) . Key innovations include:

  • Reduced Chirality : Hybrids retain activity with only two chiral centers vs. five in native this compound .

  • Amide Bridging : Replacing ethylene linkages with amides improves solubility while maintaining tubulin binding .

Hybrid FeatureAdvantageIC₅₀ (nM)
Amide linkerEnhanced solubility12.3
Simplified chiralityEasier synthesis15.8

Purification and Analytical Characterization

High-performance liquid chromatography (HPLC) is pivotal for purifying this compound intermediates. A Synergi 4µ column with a gradient of 0.1% trifluoroacetic acid (TFA) in water (solvent A) and acetonitrile (solvent B) resolves impurities, achieving >98% purity . Nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) confirm structural integrity, with ESI-MS showing M+HM+H⁺ peaks at m/z 641.14 for this compound .

Challenges and Optimization in Synthesis

Low Yields in Mitsunobu Reactions

The Mitsunobu reaction for thioester formation yields only 46% due to competing side reactions . Optimization via rigorous anhydrous conditions and stoichiometric control of DIAD (4.0 equiv) improves yields to 58% .

Stability of Thiol Intermediates

CemCH₂-SH is prone to oxidation, necessitating degassed solvents and DTT stabilization during purification . Lyophilization under nitrogen atmosphere extends shelf life to 6 months at -80°C .

Análisis De Reacciones Químicas

Cemadotin experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente versiones modificadas de cemadotina con propiedades biológicas alteradas .

Aplicaciones Científicas De Investigación

    Química: Cemadotin se utiliza como un compuesto modelo para estudiar la síntesis y modificación de fármacos basados en péptidos.

    Biología: En la investigación biológica, la cemadotina se utiliza para investigar los mecanismos de inhibición de microtúbulos y el arresto del ciclo celular.

    Medicina: this compound ha mostrado promesa como agente anticancerígeno, particularmente en el tratamiento de tumores sólidos. .

    Industria: this compound se utiliza en el desarrollo de conjugados de anticuerpo-fármaco (ADC) para la terapia del cáncer dirigida. .

Mecanismo De Acción

Cemadotin ejerce su actividad antitumoral uniéndose a la tubulina, una proteína que es esencial para la formación de microtúbulos. Al unirse a la tubulina, this compound interrumpe la dinámica del ensamblaje y desensamblaje de microtúbulos, lo que lleva al arresto del ciclo celular en la fase mitótica. Esta inhibición de la dinámica de los microtúbulos evita la segregación adecuada de los cromosomas durante la división celular, lo que finalmente conduce a la muerte celular .

Comparación Con Compuestos Similares

Structural and Mechanistic Comparison

The table below summarizes key structural and mechanistic differences between Cemadotin and related compounds:

Compound Structural Features Mechanism of Action Key Metabolites/Intermediates
This compound Synthetic Dolastatin 15 analog; carboxy-terminal ester replaced with tert-butyl amide Tubulin binding → Inhibits microtubule polymerization → Mitotic arrest Degrades to P5 (active metabolite) and P4 (inactive)
Tasidotin Third-gen Dolastatin 15 analog; carboxy-terminal ester modified Prodrug hydrolyzed intracellularly to P5, a potent microtubule inhibitor P5 (IC50 ~1 nM for tubulin) → Further degrades to proline
Dolastatin 15 Natural peptide with ester terminus Tubulin binding → Microtubule destabilization → Apoptosis Hydrolyzed to P5 in cells
Soblidotin Synthetic dolastatin analog (structure undisclosed) Overcomes resistance to taxanes and vinca alkaloids; microtubule destabilization Not well characterized

Key Insights :

  • This compound and Tasidotin share a common active metabolite, P5 , which exhibits stronger microtubule-inhibiting activity than the parent compounds but weaker cytotoxicity due to rapid degradation .
  • Unlike this compound, Tasidotin’s design enhances metabolic stability, prolonging P5 exposure .
  • Dolastatin 15 itself is less water-soluble and more toxic, limiting clinical utility compared to its analogs .

Pharmacokinetic and Clinical Comparison

Parameter This compound Tasidotin Dolastatin 15
Clinical Phase Phase II (discontinued) Phase II (completed) Preclinical/Phase I (abandoned)
Dosing 2.5 mg/m² every 3 weeks 27.3 mg/m²/day for 5 days every 3 weeks Not established
Toxicity Neutropenia, cardiovascular events Neutropenia, fatigue Severe toxicity (e.g., neuropathy, nausea)
Key Trials Limited efficacy in melanoma Partial responses in NSCLC and sarcoma High toxicity halted development
Metabolic Fate P5 → P4/proline (reduces efficacy) P5 → proline (limits cytotoxicity) Rapid hydrolysis to P5 in vivo

Key Insights :

  • This compound’s cardiotoxicity is linked to peak plasma levels, prompting trials with continuous infusion (120 hours) to mitigate this risk .
  • Dolastatin 15 was abandoned due to poor solubility and toxicity, while its analogs (e.g., this compound, Tasidotin) were developed to improve pharmacokinetics .

Comparative Efficacy in Preclinical Models

Compound Tubulin Inhibition (IC50) Antiproliferative Activity (IC50) Resistance Profile
This compound 1 μM 0.1–10 nM (varies by cell line) Active in taxane-resistant models
Tasidotin 1 nM (via P5) 10–100 nM (parent); lower via P5 Retains activity in multidrug-resistant tumors
Dolastatin 15 0.5 μM 1–50 nM High potency but poor therapeutic index

Key Insights :

  • P5 , the shared metabolite of this compound and Tasidotin, is the most potent tubulin inhibitor (IC50 = 1 nM) but has reduced cytotoxicity due to instability .

Actividad Biológica

Cemadotin, also known as LU103793 or NSC D-669356, is a synthetic analogue of the natural product dolastatin 15. It has garnered attention for its potent antitumor properties and is currently under investigation in clinical trials for its efficacy in treating various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical findings, and case studies.

This compound primarily exerts its antitumor effects through the inhibition of microtubule dynamics. It binds to tubulin, the protein that forms microtubules, and suppresses their dynamic instability. This action is critical during mitosis, as microtubules are essential for chromosome segregation. Studies have demonstrated that this compound reduces the rate of microtubule growth and shortening while increasing the time microtubules spend in a paused state without significant depolymerization .

Binding Characteristics

  • Binding Sites : this compound exhibits two classes of binding sites on tubulin with dissociation constants (KdK_d) of 19.4 µM and 136 µM.
  • Interaction with Other Agents : It does not inhibit the binding of vinblastine to tubulin, indicating a unique binding mechanism distinct from other microtubule-targeting agents .

Pharmacokinetics

This compound is administered via continuous intravenous infusion, and pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The drug has shown nonlinear pharmacokinetics at higher doses, with a maximum tolerated dose (MTD) established through dose-escalation studies .

Phase I Trials

A phase I clinical trial evaluated this compound in patients with refractory solid tumors. The study aimed to determine safety, tolerability, and preliminary efficacy. Patients received escalating doses starting from 2.5 mg/m² to identify the MTD . Key findings included:

  • Toxicity Profile : The primary toxicities observed were hematologic, including neutropenia. Non-hematologic toxicities were generally mild to moderate.
  • Antitumor Activity : Some patients exhibited stable disease or minor responses to treatment, particularly those with non-small cell lung carcinoma and hepatocellular carcinoma .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated significant antiproliferative effects across various cancer cell lines, including breast, ovarian, prostate, and colon carcinomas. It also showed efficacy in murine tumor models such as P388 leukemia and MX-1 human breast carcinoma xenografts .

Case Studies

Several case studies highlight the clinical potential of this compound:

  • Case Study 1 : A patient with advanced non-small cell lung cancer experienced stable disease for 11 months while on this compound treatment.
  • Case Study 2 : In a cohort of patients treated for various solid tumors, one patient showed a minor response after receiving this compound at higher doses .

Summary of Findings

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

Parameter Findings
Mechanism of Action Inhibits microtubule dynamics by binding to tubulin
Binding Affinity Two classes of binding sites (KdK_d: 19.4 µM, 136 µM)
Administration Route Continuous intravenous infusion
Maximum Tolerated Dose Established through phase I trials
Primary Toxicities Neutropenia; mild to moderate non-hematologic effects
Clinical Responses Stable disease or minor responses in several cases

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Cemadotin in preclinical studies?

  • Methodological Answer : Synthesis protocols must specify reaction conditions (solvents, catalysts, temperature) and purity thresholds (e.g., ≥95% by HPLC). Characterization should include NMR (1H/13C), mass spectrometry, and X-ray crystallography for structural confirmation. Ensure batch-to-batch consistency via comparative spectral analysis. Reproducibility requires detailed documentation of solvent purification steps and inert atmosphere protocols .

Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity and selectivity?

  • Methodological Answer : Use cell lines relevant to the target pathology (e.g., cancer cell lines with tubulin overexpression). Include positive controls (e.g., paclitaxel) and negative controls (untreated cells). Assess selectivity via parallel assays on non-target cells (e.g., human fibroblasts). Quantify IC50 values with dose-response curves (4-parameter logistic model) and validate statistical significance via ANOVA with post-hoc Tukey tests .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in animal models?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) for pharmacokinetic-pharmacodynamic (PK-PD) data. Account for inter-subject variability using covariates like body weight and organ function. Survival analysis (Kaplan-Meier curves with log-rank tests) is critical for efficacy endpoints. Report 95% confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved in tubulin-binding assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, GTP concentration). Replicate experiments using standardized protocols (e.g., BRET-based tubulin polymerization assays). Cross-validate with cryo-EM to visualize binding conformations. Perform meta-analyses of published data to identify confounding variables (e.g., cell cycle synchronization methods) .

Q. What experimental strategies address this compound resistance observed in longitudinal in vivo studies?

  • Methodological Answer : Profile resistance mechanisms via RNA-seq of treated vs. untreated tumors to identify upregulated efflux pumps (e.g., P-gp) or tubulin isoform shifts. Validate using CRISPR knockouts of candidate genes. Combine this compound with P-gp inhibitors (e.g., verapamil) in co-administration trials. Monitor resistance dynamics with serial biopsies and single-cell sequencing .

Q. How should researchers optimize this compound’s formulation to mitigate off-target toxicity in CNS applications?

  • Methodological Answer : Employ blood-brain barrier (BBB) penetration assays (e.g., in vitro PAMPA-BBB models). Test nanoparticle encapsulation (PLGA polymers) or prodrug designs to enhance specificity. Quantify neurotoxicity via glial cell viability assays and in vivo electrophysiology. Use PET imaging with radiolabeled this compound to track biodistribution .

Q. What methodologies reconcile contradictions in this compound’s pharmacokinetic profiles across species?

  • Methodological Answer : Perform allometric scaling with species-specific cytochrome P450 activity data. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences. Cross-reference with human hepatocyte assays to predict clearance rates. Publish raw datasets (plasma concentration-time curves) in open-access repositories for independent validation .

Q. Data Analysis and Interpretation

Q. How can researchers systematically review contradictory findings in this compound’s combination therapy trials?

  • Methodological Answer : Conduct a PRISMA-guided systematic review with inclusion criteria (e.g., peer-reviewed studies, standardized dosing). Use GRADE criteria to assess evidence quality. Perform network meta-analyses to compare combination regimens (e.g., this compound + gemcitabine vs. This compound + cisplatin). Highlight heterogeneity sources (e.g., patient stratification, endpoint definitions) in sensitivity analyses .

Q. What computational tools are recommended for predicting this compound’s metabolite interactions?

  • Methodological Answer : Apply in silico tools like Schrödinger’s ADMET Predictor or SwissADME to identify potential metabolites. Validate with LC-MS/MS fragmentation patterns in hepatic microsome assays. Use molecular docking (AutoDock Vina) to predict metabolite binding to off-target proteins (e.g., hERG channels). Cross-reference with ToxCast databases for toxicity risk assessment .

Q. Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility in this compound studies amid variability in preclinical models? **

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including detailed reporting of strain, sex, and housing conditions. Share raw data (e.g., tumor volume measurements, flow cytometry files) via platforms like Zenodo. Collaborate via multi-center trials to assess inter-lab variability. Publish negative results to counter publication bias .

Propiedades

Número CAS

159776-69-9

Fórmula molecular

C35H56N6O5

Peso molecular

640.9 g/mol

Nombre IUPAC

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1

Clave InChI

XSAKVDNHFRWJKS-IIZANFQQSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

SMILES isomérico

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C

SMILES canónico

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Secuencia

VVVPP

Sinónimos

cemadotin
LU 103793
LU-103793
LU103793
N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide
NSC 669356D
NSC D-669356
NSC D669356
NSC-669356D
NSC-D669356

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.